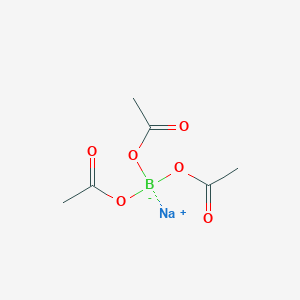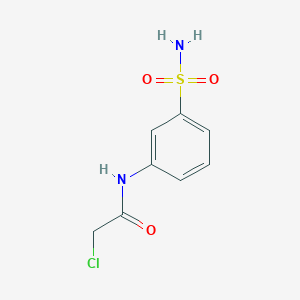
Locustatachykinin I
Descripción general
Descripción
Locustatachykinin I: Description and Analysis
Locustatachykinin I (Lom-TK I) is a myotropic peptide isolated from the brain-corpora cardiaca-corpora allata-suboesophageal ganglion extracts of the locust, Locusta migratoria. It is one of the insect neuropeptides with homology to the vertebrate tachykinin family, exhibiting up to 45% sequence homology with fish and amphibian tachykinins, and less so with mammalian tachykinins. The peptide has been found to have intestinal myotropic activity similar to that of vertebrate tachykinins, suggesting a long evolutionary history of the tachykinin peptide family .
Synthesis Analysis
Locustatachykinin I has been synthesized and studied for its biological and chromatographic properties, which were found to be identical to those of the native material. The synthesis of such peptides allows for further investigation into their biological roles and the development of assays to measure their presence and concentration in various tissues .
Molecular Structure Analysis
The molecular structure of locustatachykinin I, with the sequence Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2, shares a common C-terminal sequence with other myotropic neuropeptides, which is crucial for its biological activity. This sequence homology across species indicates a conserved function of these peptides in physiological processes .
Chemical Reactions Analysis
Locustatachykinin I is involved in various chemical reactions within the insect body, particularly in the central nervous system (CNS) and the gut. It has been shown to stimulate fluid secretion in the Malpighian tubules, a process essential for insect diuresis. Additionally, locustatachykinin I acts synergistically with other peptides, such as Locusta diuretic hormone (Lom-DH), to enhance this fluid secretion .
Physical and Chemical Properties Analysis
The physical and chemical properties of locustatachykinin I, such as its stability, solubility, and reactivity, are essential for its biological function. The peptide's myotropic activity on the locust oviduct muscle and its diuretic action on the Malpighian tubules are indicative of its role in the regulation of physiological processes. The distribution of locustatachykinin I in the CNS and its quantification suggest that it acts as a neurotransmitter or neuromodulator, with different isoforms having varying efficacies .
Relevant Case Studies
Case Study on the Central Complex of the Locust Brain
Immunocytochemical studies have demonstrated the presence of locustatachykinin I/II-related peptides in the central complex of the locust brain, a region involved in motor control and spatial orientation. The peptides were found in neurons that also contained other neurotransmitters, such as octopamine and gamma-aminobutyric acid (GABA), suggesting a role as neuromediators and cotransmitters within this brain area .
Case Study on the Diuretic Action of Locustatachykinin I
Research on the Malpighian tubules of locusts has shown that locustatachykinin I induces a potent and long-lasting stimulation of fluid secretion. The peptide's co-localization with Lom-DH in endocrine cells of the midgut ampullae indicates a synergistic action on fluid secretion, which is essential for the insect's homeostasis .
Case Study on the Distribution and Myotropic Activity in the Locust Midgut
The distribution of locustatachykinin-like peptides in the locust midgut has been associated with endocrine-like cells, with a higher density in the posterior region. The presence of multiple isoforms of locustatachykinin in the midgut and their dose-dependent myotropic activity on midgut muscle preparations suggest a physiological role in gut motility and secretory activity .
Aplicaciones Científicas De Investigación
Ontogenetic Basis in Insects
Locustatachykinin I, a myotropic peptide prevalent in insects, plays a crucial role in their development. A study by Boyan, Williams, & Herbert (2008) revealed its expression in the central complex of grasshopper brains during ontogeny. This expression begins in the mid-embryogenesis stage and is associated with neuroblasts in the protocerebral hemisphere.
Biochemical Neuroarchitecture
Locustatachykinin I is part of the developmental expression of various neuromodulators in insect brains. Boyan, Williams, & Herbert (2010) showed that it is expressed alongside other neuromodulators like leucokinin-1 and serotonin in grasshopper brains, contributing to the biochemical neuroarchitecture of central complex lineages.
Role in Fluid Secretion in Insects
Locustatachykinin I significantly influences fluid secretion in insects. Johard, Coast, Mordue, & Nässel (2003) found that it stimulates fluid secretion in locusts' Malpighian tubules and is co-localized with Locusta diuretic hormone in the gut.
Distribution in Insect Brain
The distribution of locustatachykinin in insect brains was explored by Zhao, Xie, Berg, Schachtner, & Homberg (2017). They found that it is widely present in various parts of the moth Heliothis virescens' brain, suggesting a significant role in brain function.
Impact on Feeding State and Endocrine Cells
The feeding state of insects influences the content of locustatachykinin I in their endocrine-like cells. Lange (2001) demonstrated that its content in the midgut changes with the feeding state, indicating its importance in metabolic processes.
Annotation in Genomic Studies
In genomic studies, locustatachykinin I has been annotated as part of the broader investigation into neuropeptides in locusts. Clynen, Huybrechts, Verleyen, De Loof, & Schoofs (2006) identified and characterized its precursor in the migratory locust, highlighting its importance in insect genomics.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H63N13O11/c1-24(2)36(42(67)52-28(37(45)62)10-6-16-48-43(46)47)55-34(60)22-49-38(63)29(19-26-12-14-27(58)15-13-26)53-40(65)30(18-25-8-4-3-5-9-25)51-33(59)21-50-39(64)31(23-57)54-41(66)32-11-7-17-56(32)35(61)20-44/h3-5,8-9,12-15,24,28-32,36,57-58H,6-7,10-11,16-23,44H2,1-2H3,(H2,45,62)(H,49,63)(H,50,64)(H,51,59)(H,52,67)(H,53,65)(H,54,66)(H,55,60)(H4,46,47,48)/t28-,29-,30-,31-,32-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHUTTNZGVKOKQ-LINCNNNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H63N13O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
938.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Locustatachykinin I | |
CAS RN |
126985-97-5 | |
| Record name | Locustatachykinin I protein, Locusta migratoria | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126985975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Locustatachykinin I and where is it found?
A1: Locustatachykinin I (LomTK I) is a neuropeptide belonging to the tachykinin-related peptide (TRP) family. It was first isolated from the brain and corpora cardiaca of the locust Locusta migratoria []. Research has revealed the presence of LomTK I and related peptides in a variety of insects, including locusts, cockroaches, moths, and blowflies [, , , , , , , , ].
Q2: What is the distribution of LomTK I-like immunoreactive neurons in the locust nervous system?
A2: LomTK I-like immunoreactive (LomTK-LI) neurons are widely distributed in the locust central nervous system. In the brain, they are found in the protocerebrum, deutocerebrum, and tritocerebrum, with projections to areas like the central complex, mushroom bodies, antennal lobes, and optic lobes [, , ]. The thoracic and abdominal ganglia also contain LomTK-LI interneurons [].
Q3: How does the distribution of LomTK-LI neurons differ between insect species?
A3: While LomTK-LI neurons are found in the stomatogastric nervous systems of both Periplaneta americana and Leucophaea maderae, only P. americana shows efferent LomTK-LI fibers innervating foregut muscles []. This species-specific difference correlates with the myostimulatory action of LomTK I observed in the P. americana foregut, but not in L. maderae [].
Q4: Does LomTK I play a role in the insect intestine?
A4: Yes, LomTK I-like immunoreactivity is detected in endocrine cells of the midgut in blowflies and cockroaches, suggesting a regulatory role in intestinal function [, ].
Q5: What other neuropeptides are found in neurons containing LomTK-LI material?
A5: Colocalization studies have shown that some LomTK-LI neurons also contain other neuroactive substances. For example, in the locust central complex, some neurons co-express LomTK I/II and octopamine, while others co-express LomTK I/II and γ-aminobutyric acid (GABA) []. In the cockroach Leucophaea maderae, some fibers innervating the foregut muscle show colocalization of LomTK I-like and proctolin immunoreactivity [].
Q6: How does the number and distribution of LomTK I-immunoreactive neurons change during insect development?
A6: In the moth Spodoptera litura, the number of LomTK I-immunoreactive neurons increases during larval development, peaks in the fourth instar larva, and then decreases in the pupa []. The localization of these neurons also changes, becoming more restricted to specific cerebral neuromeres in the adult moth brain []. Similarly, in the blowfly Calliphora vomitoria, the number of LomTK-immunoreactive neurons and endocrine cells is lower in larvae compared to adults [].
Q7: Are there any peptides similar to LomTK I found in other invertebrates?
A7: Yes, two novel tachykinin-related peptides, named Cancer borealis tachykinin-related peptide Ia and Ib (CabTRP Ia and Ib), have been isolated from the nervous system of the crab Cancer borealis []. These peptides share sequence similarities with LomTK I and exhibit myoactivity in a cockroach hindgut muscle contraction bioassay [].
Q8: What are the potential functions of LomTK I in insects?
A8: The widespread distribution of LomTK-LI neurons in insect nervous systems suggests multiple roles for LomTK I. The presence of LomTK-LI interneurons points to a role as a neurotransmitter or neuromodulator within the central nervous system [, ]. The presence of LomTK-LI fibers innervating muscles in the foregut and midgut suggests involvement in the control of gut motility [, ]. Additionally, LomTK I has been implicated in the release of adipokinetic hormone from locust corpora cardiaca [].
Q9: What research methods have been used to study LomTK I?
A9: A range of techniques has been employed to investigate LomTK I, including:* Immunocytochemistry: This technique uses antibodies to visualize the location of LomTK-LI neurons and fibers in insect tissues [, , , , , , , , ].* High-performance liquid chromatography (HPLC): This technique separates peptide mixtures based on their chemical properties, allowing for the identification and quantification of LomTK I and related peptides in tissue extracts [, , , ].* Radioimmunoassay (RIA): This technique uses antibodies to quantify the amount of LomTK I-like immunoreactive material in tissue extracts [, , ]. * Bioassays: These assays measure the biological activity of LomTK I and related peptides, such as their ability to stimulate muscle contractions [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




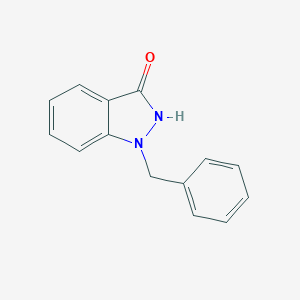
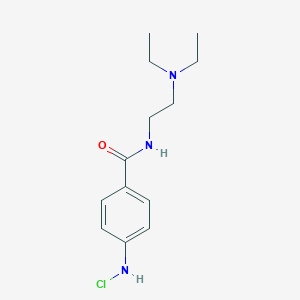


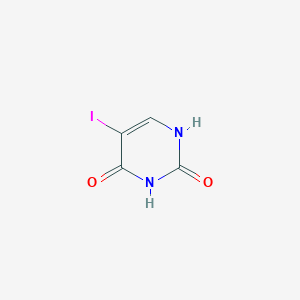
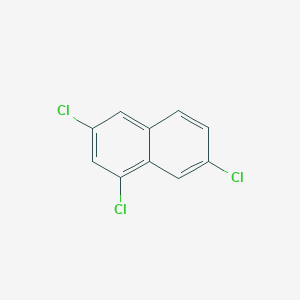

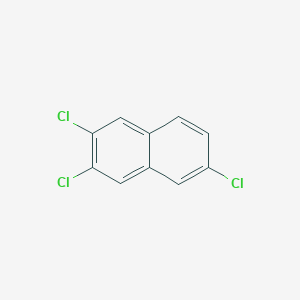
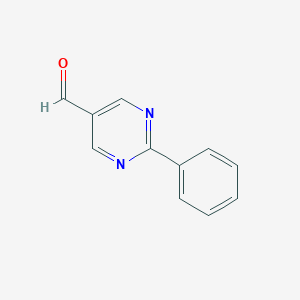
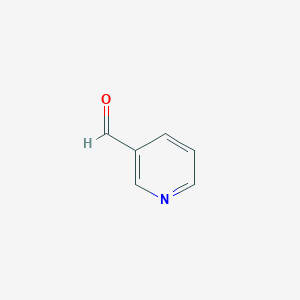
![2-[4-(Cyanomethyl)-2,5-dihexoxyphenyl]acetonitrile](/img/structure/B140520.png)
